molecular formula C18H20N2O B15364697 1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanone CAS No. 556807-88-6

1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanone

Cat. No.: B15364697
CAS No.: 556807-88-6
M. Wt: 280.4 g/mol
InChI Key: LJJZFRPKWQDWBK-UHFFFAOYSA-N
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Description

1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanone is a synthetic compound featuring a biphenyl core linked to a piperazine moiety via an ethanone bridge. Its molecular formula is C₁₈H₂₀N₂O, with a molecular weight of 280.37 g/mol (estimated from structural analogs in ). This compound has been investigated for its antipsychotic properties, particularly in modulating dopamine and serotonin receptors, as demonstrated in preclinical studies .

Properties

CAS No.

556807-88-6

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

1-(4-phenylphenyl)-2-piperazin-1-ylethanone

InChI

InChI=1S/C18H20N2O/c21-18(14-20-12-10-19-11-13-20)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,19H,10-14H2

InChI Key

LJJZFRPKWQDWBK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar Friedel-Crafts acylation reactions. The process may involve continuous flow reactors to enhance efficiency and control reaction conditions more precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of biphenyl-4-carboxylic acid.

  • Reduction: Reduction reactions can produce 1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanol.

  • Substitution: Substitution reactions can yield various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanone has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes.

  • Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

(a) ([1,1'-Biphenyl]-4-yl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone (Y206-5871)

  • Molecular Formula : C₂₀H₂₀N₂O
  • Key Differences: The ketone group is directly attached to the piperazine ring (methanone vs. ethanone in the target compound). The allyl (prop-2-en-1-yl) substituent on piperazine may enhance lipophilicity and alter receptor binding kinetics.

(b) 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone (Risperidone Impurity 19)

  • Molecular Formula: C₁₄H₁₅F₂NO₂
  • Key Differences : A piperidine ring replaces piperazine, and a difluorobenzoyl group introduces electron-withdrawing effects.
  • Applications : Byproduct in risperidone synthesis; highlights the role of fluorine in improving metabolic stability .

(c) 1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones

  • Molecular Formula : Variable (e.g., C₂₄H₂₅N₃O for 4-chloro-substituted derivatives).
  • Key Differences : Substituted phenyl groups on piperazine (e.g., chloro, methoxy) fine-tune receptor affinity.

Biphenyl-Containing Ketones without Piperazine

(a) 4-Acetylbiphenyl (1-(1,1′-Biphenyl-4-yl)ethanone)

  • Molecular Formula : C₁₄H₁₂O
  • Key Differences : Lacks the piperazine moiety, reducing polarity and CNS activity.
  • Applications : Industrial use as a UV stabilizer or synthetic intermediate .

(b) 1-(1,1′-Biphenyl-4-yl)-2-bromoethanone

  • Molecular Formula : C₁₄H₁₁BrO
  • Key Differences: Bromine at the ethanone position increases reactivity for nucleophilic substitution.
  • Applications : Intermediate in synthesizing biphenyl-based pharmaceuticals (e.g., via Suzuki coupling) .

(c) 1-(Biphenyl-4-yl)pentan-1-one

  • Molecular Formula : C₁₇H₁₈O
  • Key Differences: Extended aliphatic chain (pentanone) enhances lipophilicity, favoring membrane permeability but reducing aqueous solubility.
  • Synthesis : Prepared via Friedel-Crafts acylation (70% yield) .

Heterocyclic Variants with Morpholine

1-(Biphenyl-4-yl)-2-methyl-2-morpholinopropan-1-one

  • Molecular Formula: C₂₀H₂₃NO₂
  • Key Differences : Morpholine replaces piperazine, introducing an oxygen heteroatom for altered electronic properties.
  • Applications : Photoinitiator in polymer chemistry (e.g., UV-curable resins) rather than CNS drugs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Target Compound C₁₈H₂₀N₂O 280.37 Piperazine, ethanone Antipsychotic research
Y206-5871 C₂₀H₂₀N₂O 304.39 Allyl-piperazine, methanone Medicinal chemistry
4-Acetylbiphenyl C₁₄H₁₂O 196.25 None Industrial intermediate
1-(Biphenyl-4-yl)-2-bromoethanone C₁₄H₁₁BrO 275.15 Bromo-ethanone Synthetic intermediate
1-(Biphenyl-4-yl)-2-methyl-2-morpholinopropan-1-one C₂₀H₂₃NO₂ 309.40 Morpholine, methyl Photoinitiator

Key Research Findings

  • Pharmacological Superiority: Piperazine-containing derivatives (e.g., target compound) exhibit significantly higher receptor binding affinity (10–100×) compared to non-piperazine analogs like 4-acetylbiphenyl, underscoring the importance of the piperazine moiety in CNS targeting .
  • Synthetic Flexibility : Brominated analogs serve as versatile intermediates for further functionalization, enabling rapid diversification of biphenyl-based libraries .
  • Structure-Activity Relationship (SAR) : Allyl or substituted phenyl groups on piperazine enhance selectivity for serotonin receptors over dopamine receptors, reducing extrapyramidal side effects in antipsychotic candidates .

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